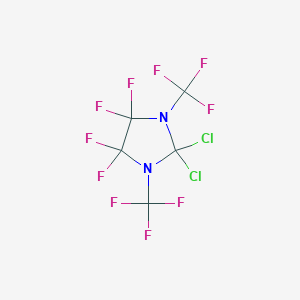
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C₅Cl₂F₁₀N₂. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a chlorinating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The fluorinated imidazolidine ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,2-Dichloro-1,1,2,2-tetrafluoroethane
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Uniqueness
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a unique balance of chemical properties that make it suitable for specialized applications in various fields.
Properties
CAS No. |
91584-67-7 |
|---|---|
Molecular Formula |
C5Cl2F10N2 |
Molecular Weight |
348.95 g/mol |
IUPAC Name |
2,2-dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5Cl2F10N2/c6-3(7)18(4(12,13)14)1(8,9)2(10,11)19(3)5(15,16)17 |
InChI Key |
ZOHYOTYFVXOGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(N(C(N1C(F)(F)F)(Cl)Cl)C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















